molecular formula C8H15NO5 B1282067 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid CAS No. 218916-64-4

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Cat. No. B1282067
CAS RN: 218916-64-4
M. Wt: 205.21 g/mol
InChI Key: JJCAYTVAYSGVLA-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines . The compound has a molecular formula of CHNO and an average mass of 204.224 Da .


Synthesis Analysis

The synthesis of compounds like “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

The Boc-AAILs, such as “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

The compound “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” has a molecular formula of CHNO and an average mass of 204.224 Da . It’s a solid at 20 degrees Celsius . It’s soluble in methanol .

Scientific Research Applications

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed. The Boc group can be removed under mild acidic conditions, which is compatible with most peptide sequences .

Ionic Liquid Formation

Boc-protected amino acids can be used to create amino acid ionic liquids (AAILs), which are valuable in organic synthesis. These ionic liquids serve as solvents or reagents in peptide synthesis, offering advantages such as recyclability and the ability to conduct reactions under mild conditions .

Dipeptide Synthesis

The Boc-protected amino acid ionic liquids have been specifically utilized in the synthesis of dipeptides. This application takes advantage of the Boc group’s ability to protect reactive sites during the coupling process, leading to satisfactory yields of dipeptides .

Synthesis of Bioactive Compounds

3-Amino-N-Boc-2-hydroxy-propionic acid derivatives are used in the synthesis of various bioactive compounds, including ion channel blockers, antimicrobial peptides, and enzyme inhibitors. These compounds have potential therapeutic applications in treating diseases and infections.

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are essential for the synthesis of drug candidates. They allow for the stepwise construction of complex molecules while protecting functional groups that might otherwise react prematurely .

Safety and Hazards

The compound “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it’s advised to wash with plenty of water .

Future Directions

The future directions for “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” and similar compounds could involve further exploration of their use in peptide synthesis and other areas of organic synthesis .

Mechanism of Action

properties

IUPAC Name

2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAYTVAYSGVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514043
Record name 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

CAS RN

218916-64-4
Record name 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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